molecular formula C10H6ClFN2O2 B13635233 1-(3-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid

1-(3-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid

Cat. No.: B13635233
M. Wt: 240.62 g/mol
InChI Key: XTJAUTWVBOMHIB-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 3-chloro-2-fluorophenyl group and a carboxylic acid functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(3-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the 3-chloro-2-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a suitable halogenated phenyl derivative reacts with the pyrazole intermediate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(3-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(3-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the chloro and fluoro substituents can enhance binding affinity and specificity, influencing the compound’s biological activity.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(3-Chloro-2-fluorophenyl)-1h-pyrazole-3-carboxylic acid stands out due to its unique combination of substituents. Similar compounds include:

    1-(3-Chloro-2-fluorophenyl)-1h-pyrazole-5-carboxylic acid: Differing in the position of the carboxylic acid group.

    1-(3-Chloro-2-fluorophenyl)-1h-pyrazole-4-carboxylic acid: Another positional isomer.

    1-(3-Chloro-2-fluorophenyl)-1h-pyrazole-3-sulfonic acid: Featuring a sulfonic acid group instead of a carboxylic acid.

These compounds share structural similarities but may exhibit different chemical reactivities and biological activities due to the variations in functional groups and their positions.

Properties

Molecular Formula

C10H6ClFN2O2

Molecular Weight

240.62 g/mol

IUPAC Name

1-(3-chloro-2-fluorophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H6ClFN2O2/c11-6-2-1-3-8(9(6)12)14-5-4-7(13-14)10(15)16/h1-5H,(H,15,16)

InChI Key

XTJAUTWVBOMHIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)N2C=CC(=N2)C(=O)O

Origin of Product

United States

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